1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
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Overview
Description
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a chemical compound with the linear formula C5H5Cl2N3O1. It is a part of a collection of rare and unique chemicals1.
Synthesis Analysis
The synthesis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is not explicitly mentioned in the search results. However, there are references to the synthesis of related 1,2,4-triazole derivatives2. These derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis2.Molecular Structure Analysis
The molecular structure of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is represented by the linear formula C5H5Cl2N3O1. The molecular weight of this compound is 194.021.
Chemical Reactions Analysis
Specific chemical reactions involving 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone are not detailed in the search results. However, related 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities2.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone are not explicitly mentioned in the search results. However, the molecular weight of this compound is 194.021.Scientific Research Applications
Novel Triazole Derivatives and Their Implications
Triazole derivatives, including 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, have been extensively explored for their therapeutic potential. Ferreira et al. (2013) review the patent landscape for novel triazole compounds, highlighting their diverse biological activities such as anti-inflammatory, antimicrobial, and antitumor properties. The synthesis and evaluation of these compounds have garnered attention due to the pharmaceutical success of triazoles, driving research into new synthetic methods and biological evaluations (Ferreira et al., 2013).
Enhancing Corrosion Inhibition for Metal Surfaces
1,2,3-Triazole derivatives, closely related to 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, demonstrate utility as corrosion inhibitors for various metals and alloys. Hrimla et al. (2021) discuss the design and synthesis of 1,2,3-triazole compounds for this purpose, emphasizing their effectiveness in protecting metal surfaces in aggressive media. Their research underscores the importance of these derivatives in extending the lifespan and reliability of metal components in industrial applications (Hrimla et al., 2021).
Proton-Conducting Polymeric Membranes Development
The study of 1,2,4-Triazole and its derivatives, including the specific compound , has led to advancements in proton-conducting fuel cell membranes. Prozorova and Pozdnyakov (2023) provide a comprehensive review of the physicochemical, dielectric, and proton-conducting properties of these materials. Their findings suggest significant potential for these compounds in developing high-performance, heat-resistant, and electrochemically stable membranes for fuel cell applications (Prozorova & Pozdnyakov, 2023).
Eco-friendly Synthesis of Triazoles
The synthesis of 1,2,3-triazoles, including environmentally benign methodologies, is crucial for sustainable chemical practices. De Souza et al. (2019) review eco-friendly methods for synthesizing triazoles, highlighting the advantages of microwave irradiation and the use of novel, recoverable catalysts. These methods offer a pathway to synthesize triazoles with reduced environmental impact, aligning with green chemistry principles (De Souza et al., 2019).
Acetone Gas Sensors for Health Monitoring
Although indirectly related, research on ZnO-based acetone gas sensors demonstrates the broader applicability of acetone derivatives in medical diagnostics. Drmosh et al. (2021) review the development of ZnO nanomaterials for detecting acetone in breath, a biomarker for several diseases. This highlights the potential for using acetone derivatives in non-invasive diagnostic tools and health monitoring technologies (Drmosh et al., 2021).
Safety And Hazards
The safety and hazards associated with 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone are not detailed in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1. They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity1.
Future Directions
The future directions for the study and application of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone are not explicitly mentioned in the search results. However, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry2.
properties
IUPAC Name |
1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPTRPUNZLOGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402023 |
Source
|
Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | |
CAS RN |
625401-77-6 |
Source
|
Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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